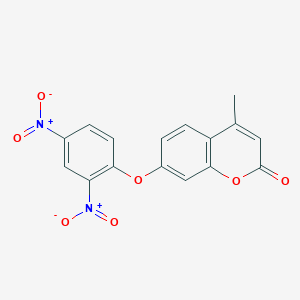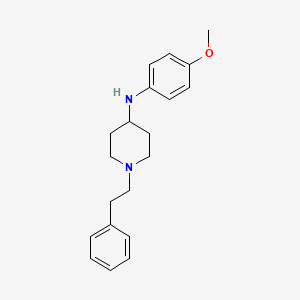![molecular formula C61H102O6 B3026207 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester CAS No. 116198-39-1](/img/structure/B3026207.png)
4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
説明
Docosahexaenoic acid (DHA) is a major polyunsaturated fatty acid (PUFA) found in fish lipids, known for its cardiovascular protective effects and biological actions, including the inhibition of prostaglandin biosynthesis . DHA is characterized by its six CC double bonds and is a substrate for various enzymatic reactions in the body, such as lipoxygenation in the retina . The compound , 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, is a derivative of DHA, which suggests it may share some of the properties and biological activities of DHA.
Synthesis Analysis
The synthesis of DHA derivatives, such as the C22 analog of leukotriene C4, has been achieved through chemical synthesis . Additionally, Ru-based catalysis has been used to produce deuterated forms of DHA, which are resistant to autoxidation and have potential as neurological and retinal drugs . The synthesis process involves deuteration at bis-allylic and allylic positions, with a detailed characterization of the reaction kinetics and the extent of deuteration at each position .
Molecular Structure Analysis
The molecular structure of DHA and its derivatives is characterized by the regular placement of CC double bonds, separated by methylene groups. This structure has been studied using photoelectron spectroscopy and MNDO calculations, revealing that the occupied π orbitals are delocalized over several CC double bond groups, despite the double bonds appearing to be isolated from one another .
Chemical Reactions Analysis
DHA undergoes various chemical reactions, including autooxidation and lipoxygenation. Autooxidation of DHA leads to the formation of hydroxydocosahexaenoate isomers, which have been identified and characterized using chromatography and mass spectrometry . In the retina, DHA is metabolized to lipoxygenase reaction products, including mono- and di-hydroxy derivatives . The autoxidation of DHA esters has also been studied, with the identification of several oxidation products and proposed mechanisms for their formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHA and its derivatives are influenced by their high degree of unsaturation. The autoxidation process of DHA is affected by the position of the double bonds and hydroxyl groups, as evidenced by the selectivity observed in different chromatography methods . The deuterated forms of DHA show different kinetics and extents of deuteration at various positions, which can affect their stability and resistance to oxidation .
科学的研究の応用
Bioactive Metabolites of DHA
Docosahexaenoic acid (DHA) is known for its beneficial dietary contributions and as a precursor for anti-inflammatory specialized proresolving mediators (SPMs) like resolvins, protectins, and maresins. DHA metabolism leads to over 70 biologically active metabolites, which are significant across various research domains. These metabolites, including DHA-derived SPMs, DHA epoxides, and others, play crucial roles in augmenting energy expenditure, lipid catabolism, immune modulation, inflammation resolution, wound healing, and tissue regeneration. Their beneficial effects span neuroprotection, anti-hypertension, anti-hyperalgesia, and anti-tumorigenesis, among others. The unique chemical structure and double bond geometry of DHA, coupled with its metabolic pathways, suggest the potential discovery of novel bioactive derivatives in the future (Kuda, 2017).
DHA and Memory Function
Research indicates a positive correlation between DHA plasma status/dietary intake and cognitive function. A meta-analysis designed to evaluate the effect of DHA intake, alone or combined with eicosapentaenoic acid (EPA), on memory domains (episodic, working, and semantic memory) in healthy adults, showed significant improvement in episodic memory outcomes, especially in adults with mild memory complaints (MMC) and at doses >1 g/day of DHA/EPA. These findings support the beneficial association between DHA/EPA intake and memory function in older adults, suggesting DHA's role in enhancing memory function in the context of aging and mild cognitive impairments (Yurko-Mauro, Alexander, & Van Elswyk, 2015).
Phospholipids and DHA in Neurological Health
DHA, an omega-3 polyunsaturated fatty acid (PUFA), is essential for neural development, learning, and vision. Deficiencies in cerebral DHA levels have been linked to neurodegenerative diseases like Parkinson’s and Alzheimer’s. Glycerophospholipids (GPs) are crucial in transporting DHA to the brain. This review highlights the importance of DHA when esterified at the sn-2 position of phospholipids (PLs) and Lyso-PLs, underlining the potential of DHA-rich Lyso-PLs in pharmaceutical applications for the prevention and treatment of neurodegenerative diseases (Hachem & Nacir, 2022).
DHA, Autonomic Nervous System, and Cognitive Function
The study explores the hypothesis that the positive effects of DHA on cognitive function and cardiovascular health might be mediated through the autonomic nervous system, which regulates essential functions like heart rate and respiration. This perspective aligns with the observation that DHA impacts basic cognitive components related to arousal and attention, suggesting a broader role of DHA in supporting cognitive health through physiological mechanisms beyond the central nervous system (Gustafson, Colombo, & Carlson, 2008).
作用機序
Target of Action
The primary target of this compound, also known as 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, is the central nervous system (CNS) . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS .
Mode of Action
This compound interacts with its targets by preventing LPS-induced dendritic cell maturation , characterized by a lack of proinflammatory cytokine production . It also acts as a Retinoid X receptor (RXR) ligand .
Biochemical Pathways
The compound is involved in several biochemical pathways. It improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells . It is also involved in the production of numerous oxylipins, including specialized pro-resolving mediators (SPMs), which are produced by lipoxygenases .
Pharmacokinetics
It is known to be soluble in ethanol , which may influence its absorption and distribution in the body.
Result of Action
The compound has several molecular and cellular effects. It plays a major anti-inflammatory role and inhibits Aβ1-42 fibrillation and toxicity in vitro . It also regulates host defense and the resolution of inflammation .
Action Environment
It is known that the compound is stable under desiccating conditions and can be stored for up to 12 months .
特性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H102O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,30-33,36,39,45,48,58H,4-6,8-9,11-15,17-18,20-24,29,34-35,37-38,40-44,46-47,49-57H2,1-3H3/b10-7-,19-16-,28-25-,31-30-,32-26-,33-27-,39-36-,48-45- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVBKJOYLFHVKV-DNVUEQEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)